2-bromo-4-(1H-pyrrol-1-yl)pyridine

Description

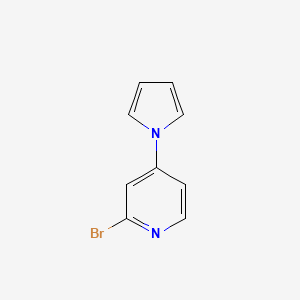

2-Bromo-4-(1H-pyrrol-1-yl)pyridine (CAS: 805229-03-2) is a heteroaromatic compound featuring a pyridine core substituted with a bromine atom at the 2-position and a pyrrole moiety at the 4-position. Its molecular formula is C₉H₇BrN₂, with a molecular weight of 223.07 g/mol . The bromine atom introduces steric bulk and electronic effects, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications. The pyrrole substituent contributes π-electron density, influencing reactivity and binding properties in biological systems.

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

2-bromo-4-pyrrol-1-ylpyridine |

InChI |

InChI=1S/C9H7BrN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h1-7H |

InChI Key |

LALNXUGKQYURJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=NC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and higher polarizability compared to chlorine result in increased molecular weight and altered electronic properties. For instance, the C–Br bond length (~1.90 Å) is longer than C–Cl (~1.76 Å), influencing steric interactions in reactions .

- Thermal Stability: While direct melting point data for this compound is unavailable, analogs with chlorine substituents (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine derivatives) exhibit melting points between 268–287°C . Brominated analogs are expected to have higher melting points due to stronger van der Waals forces.

Halogen Reactivity

- Cross-Coupling Reactions : The bromine atom in this compound is more reactive than chlorine in palladium-catalyzed couplings. For example, Suzuki-Miyaura reactions with bromopyridines proceed at lower temperatures (e.g., 80–100°C) compared to chloropyridines (>120°C) .

- Nucleophilic Substitution : Bromine’s superior leaving-group ability enhances reactivity in SNAr (nucleophilic aromatic substitution) reactions. Chloro analogs require harsher conditions (e.g., higher temperatures or stronger bases) for comparable transformations .

Electronic Effects

- Electron-Withdrawing Influence : Bromine’s inductive effect reduces electron density at the pyridine ring, facilitating electrophilic attacks at the 3- and 5-positions. This contrasts with pyrrole’s electron-donating nature, which creates localized π-electron richness at the 4-position .

Industrial and Academic Use

- Catalysis : Bromopyridines serve as ligands in transition-metal catalysts. The pyrrole moiety in this compound can coordinate to metals like palladium, modulating catalytic activity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.